2-Di-n-propylaminoindan is a chemical compound that belongs to the class of aminoindans, which are derivatives of indan with amino groups. This compound has garnered interest in pharmacological research due to its selective activity on dopamine receptors, particularly the dopamine D3 receptor. The structure of 2-di-n-propylaminoindan allows it to interact with biological systems, making it a subject of study for potential therapeutic applications in neuropharmacology.
2-Di-n-propylaminoindan is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is related to other compounds that act as ligands for dopamine receptors. The classification can be further detailed as follows:
The synthesis of 2-di-n-propylaminoindan typically involves several steps, starting from simpler indan derivatives. Key methods include:
The molecular formula of 2-di-n-propylaminoindan is C_{15}H_{23}N. The compound features:
The three-dimensional conformation of this molecule can significantly influence its biological activity, particularly its interaction with dopamine receptors.
2-Di-n-propylaminoindan can participate in various chemical reactions, including:
These reactions are crucial for modifying the compound's affinity and selectivity towards dopamine receptors.
The mechanism of action for 2-di-n-propylaminoindan primarily involves its role as a ligand for dopamine receptors. Upon binding to the dopamine D3 receptor:
Research indicates that compounds like 2-di-n-propylaminoindan may help regulate binge behaviors by modulating dopaminergic activity .
These properties are critical for understanding how the compound behaves under different conditions, influencing its application in research and potential therapeutic uses.
2-Di-n-propylaminoindan has several applications in scientific research:
2-Di-n-propylaminoindan (DPAI) is a conformationally restricted aminoindane derivative featuring a bicyclic indane scaffold (benzofused cyclopentane) substituted at the C2 position with a di-n-propylamino group. Its molecular formula is C₁₅H₂₃N, with a molecular weight of 217.35 g/mol. The compound’s rigidity imposes spatial constraints on the amine moiety, enhancing selectivity for dopamine receptor subtypes compared to flexible analogs like amphetamine [1] [8].
A critical feature is its chiral center at C2, leading to enantiomers with distinct dopaminergic activities. The (R)-enantiomer exhibits ~100-fold greater potency as a dopamine agonist than the (S)-enantiomer, demonstrated in isolated cat atrium assays measuring inhibition of norepinephrine-induced tachycardia—a proxy for presynaptic dopamine receptor activation [1]. This stereoselectivity arises from differential fitting into dopamine receptor binding pockets, as confirmed by X-ray crystallography during early resolution studies [1].
Table 1: Key Structural Attributes of 2-Di-n-propylaminoindan
Property | Description |
---|---|
Core Structure | 2-Aminoindane with N,N-di-n-propyl substitution |
Chirality | C2 stereocenter; (R)-enantiomer pharmacologically active |
Molecular Formula | C₁₅H₂₃N |
Conformational Rigidity | Indane ring restricts amine orientation vs. phenethylamines |
Enantiomer Potency Ratio | (R)-enantiomer: 100x more potent than (S)-enantiomer in dopaminergic assays |
DPAI emerged in the mid-1980s during efforts to optimize ergoline-derived dopamine agonists. Its synthesis and resolution in 1985 represented a pivotal advancement in structure-activity relationship (SAR) studies of dopamine receptor ligands [1]. Classical recrystallization techniques resolved racemic precursors into enantiopure forms, with absolute configurations assigned via X-ray crystallography—a methodological innovation at the time [1].
The 1990s clarified DPAI’s receptor specificity following the cloning of dopamine D3 receptors (D3R). Unlike earlier non-selective agonists (e.g., bromocriptine), DPAI’s rigid structure favored high-affinity interactions with the D3R subtype, which shares homology with D2R but exhibits distinct CNS distribution [4] [5]. This period also saw DPAI derivatives (e.g., 5,6-methylenedioxy-2-aminoindane) explored for serotonergic activity, though unsubstituted DPAI remained pivotal for dopaminergic studies [8].
Timeline | Development | Significance |
---|---|---|
1985 | First enantioselective synthesis and dopaminergic activity evaluation [1] | Established (R)-enantiomer as a potent dopamine agonist |
Early 1990s | Cloning of dopamine D3 receptor [4] | Provided target for explaining DPAI’s subtype selectivity |
Mid-1990s | Development of D3-preferential ligands (e.g., 7-OH-DPAT) | Contextualized DPAI’s SAR within emerging D2-like receptor pharmacology |
2000s–Present | PET tracer development for D3R (e.g., [¹¹C]WC-10) [4] | Enabled in vivo study of D3R populations targeted by DPAI-like compounds |
DPAI’s enduring value lies in its pharmacological toolkit applications: elucidating D3R functions in motivation, cognition, and motor control. Its enantiopure (R)-form potently activates D3 autoreceptors, inhibiting dopamine release—a property exploited to model Parkinsonian motor deficits and probe receptor desensitization dynamics [1] [4].
Notably, D3R exhibits a 10-fold higher affinity for dopamine (Kᵢ ≈ 2 nM) than D2R, positioning it as a critical regulator under low-dopamine conditions (e.g., Parkinson’s disease). DPAI’s D3R selectivity arises from:
Emerging therapeutic roles target D3R’s neuroprotective signaling. In Parkinson’s models, D3R agonism:
Additionally, DPAI’s scaffold inspired fluorescent probes like GBR-BODIPY—conjugates internalized via dopamine transporter (DAT)-mediated endocytosis. These enable real-time visualization of dopaminergic neurons, illustrating DPAI derivatives’ potential for targeted CNS drug delivery [9].
Table 3: Therapeutic Targeting Opportunities via D3R Modulation
Pathological Process | D3R Mechanism | DPAI Derivative Potential |
---|---|---|
Neurodegeneration | ↑ BDNF secretion; ↓ α-synuclein oligomerization | Disease-modifying agents for Parkinson’s disease |
Drug Addiction | Modulates mesolimbic "reward" pathway activity | Reduction of cocaine-seeking behavior |
Cognitive Impairment | Facilitates cortical dopamine signaling | Pro-cognitive effects in schizophrenia models |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2